molecular formula C15H19N3O7 B3161697 [(E)-[(3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate CAS No. 872611-16-0

[(E)-[(3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate

Cat. No. B3161697
CAS RN: 872611-16-0
M. Wt: 353.33 g/mol
InChI Key: PBLNJFVQMUMOJY-JIJAQUFFSA-N
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Description

The compound [(E)-[(3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate is a small molecule . It belongs to the class of organic compounds known as n-acyl amines, which are compounds containing a fatty acid moiety linked to an amine group through an ester linkage .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 381.3804 and a chemical formula of C17H23N3O7 . Other physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Synthesis and Application in Medicinal Chemistry

  • The synthesis and potential medicinal applications of similar carbamate compounds have been explored in various studies. For instance, the synthesis of specific acetamido derivatives and their evaluation for anti-inflammatory properties have been reported (Reddy, Raju, & Reddy, 2010). Additionally, the preparation of N-phenylcarbamate derivatives as potential inhibitors of β-N-acetylglucosaminidases has been discussed, highlighting their potential use in medicinal chemistry (Beer, Maloisel, Rast, & Vasella, 1990).

Anticancer and Antimalarial Activities

  • Various carbamate derivatives have been synthesized and screened for their anticancer and antimalarial activities. For example, a study focused on synthesizing and evaluating the antimalarial activity of certain carbamate derivatives, demonstrating the potential of these compounds in treating malaria (Werbel et al., 1986). Another research explored the synthesis of different carbamate derivatives and their anticancer activity, indicating their potential application in cancer therapy (Karaburun et al., 2018).

Biological and Nonbiological Modifications

  • The metabolic pathways and modifications of carbamate compounds in biological systems have been extensively studied. This includes the hydrolysis, oxidation, dealkylation, and conjugation processes in animals, plants, and insects, which can lead to the formation of pharmacologically active products (Knaak, 1971). Such studies are crucial for understanding the pharmacokinetics and dynamics of these compounds in living organisms.

Potential as Glycoside Hydrolase Inhibitors

  • Carbamate derivatives, including those structurally similar to (E)-[(3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate, have been explored as potential inhibitors of glycoside hydrolases. This exploration is significant for the development of new therapeutic agents for diseases related to glycoside hydrolase activity (Best et al., 2002).

Mechanism of Action

Target of Action

The primary target of this compound is Beta-hexosaminidase , an enzyme found in Vibrio cholerae serotype O1 . This enzyme plays a crucial role in the metabolism of certain hexosamines in the organism.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Specific details regarding these influences are currently unknown .

properties

IUPAC Name

[(E)-[(3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O7/c1-8(20)16-11-13(22)12(21)10(7-19)24-14(11)18-25-15(23)17-9-5-3-2-4-6-9/h2-6,10-13,19,21-22H,7H2,1H3,(H,16,20)(H,17,23)/b18-14+/t10-,11-,12-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLNJFVQMUMOJY-JIJAQUFFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=CC=C2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]\1[C@H]([C@@H]([C@H](O/C1=N/OC(=O)NC2=CC=CC=C2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(E)-[(3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(E)-[(3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate
Reactant of Route 2
[(E)-[(3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate
Reactant of Route 3
[(E)-[(3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate
Reactant of Route 4
[(E)-[(3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate
Reactant of Route 5
[(E)-[(3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate
Reactant of Route 6
[(E)-[(3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate

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